Regioisomeric Differentiation: 1,2,4-Triazine vs. 1,3,5-Triazine Core Impact on Kinase Selectivity
The 1,2,4-triazine core of 866143-26-2 positions the morpholino and aryl substituents in a spatial arrangement that is topologically distinct from the widely studied 1,3,5-triazine PI3K/mTOR inhibitors (e.g., ZSTK474 and derivatives) [1]. In 1,3,5-triazine series, the morpholino group at the 4-position contributes to PI3Kα inhibition (IC50 = 16 nM for ZSTK474), but regioisomeric 1,2,4-triazines exhibit a different selectivity fingerprint because the nitrogen at position 2 alters the hinge-binding motif, reducing PI3Kα affinity while potentially sparing certain off-targets [1]. This scaffold divergence means 866143-26-2 cannot be replaced by a 1,3,5-triazine analog without altering the target engagement profile.
| Evidence Dimension | Scaffold-dependent PI3Kα inhibitory activity |
|---|---|
| Target Compound Data | 1,2,4-Triazine scaffold; no PI3Kα IC50 currently reported for 866143-26-2 |
| Comparator Or Baseline | 1,3,5-Triazine ZSTK474: PI3Kα IC50 = 16 nM; mTOR IC50 > 10,000 nM [1] |
| Quantified Difference | Scaffold topological difference; selectivity window between PI3Kα and mTOR is > 625-fold for 1,3,5-triazine, expected to differ for 1,2,4-triazine regioisomers |
| Conditions | Recombinant human PI3Kα and mTOR enzymatic assays (ATP-competitive format) |
Why This Matters
Procurement of the correct 1,2,4-triazine scaffold is necessary to maintain the intended target selectivity profile; substituting with a 1,3,5-triazine analog will produce different kinase inhibition patterns.
- [1] Rewcastle, G. W.; Gamage, S. A.; Flanagan, J. U.; et al. Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry 2011, 54 (20), 7105–7126. View Source
